2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide
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Overview
Description
2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is a complex organic compound known for its distinctive structural features and potential applications in various fields such as medicinal chemistry and material science. Its unique framework includes a triazolopyrimidine core, a crucial element in its bioactivity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide typically involves multistep organic reactions, starting with the formation of the triazolopyrimidine core:
Formation of the Triazole Ring: : This step involves a [3+2] cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Pyrimidine Ring Formation: : The triazole ring then undergoes a cyclization reaction with suitable precursors to form the triazolopyrimidine scaffold.
Introduction of Substituents: : Phenyl groups are introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Coupling: : The final product is obtained by coupling the triazolopyrimidine intermediate with phenylacetamide using appropriate reagents like EDCI/HOBt.
Industrial Production Methods: Industrial-scale production might optimize these steps to enhance yield and purity, involving large-scale reactors, precise temperature control, and effective purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : It can undergo oxidation reactions, primarily at the phenyl rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the oxo group can be achieved using reagents like sodium borohydride.
Substitution: : Electrophilic aromatic substitution can occur on the phenyl rings, introducing various substituents like halogens or nitro groups.
Oxidation: : Potassium permanganate in acidic medium or chromium trioxide in acetic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride in an appropriate solvent such as ethanol or THF.
Substitution: : Halogenation can be done using bromine or chlorine in the presence of a Lewis acid catalyst like AlCl3.
Major Products: The products formed depend on the specific reactions performed. Oxidation typically leads to carboxylic acids, reduction yields alcohols, and substitution yields various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, studying its reactivity and mechanisms of action.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Used in material science for developing new materials with unique properties such as enhanced conductivity or special optical characteristics.
Mechanism of Action
The biological activity of 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is thought to arise from its ability to interact with specific molecular targets. The triazolopyrimidine core can bind to enzyme active sites or DNA, disrupting essential biological processes. This interaction is facilitated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Similar Compounds:
Triazolopyrimidine Derivatives: : These compounds share the core structure but differ in their substituents, influencing their bioactivity and properties.
Benzimidazole Compounds: : Structurally similar but with different ring systems.
Uniqueness: What sets 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide apart is its specific arrangement of functional groups, offering a unique set of chemical properties and biological activities not found in other similar compounds.
Properties
IUPAC Name |
2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-15(20-13-7-3-1-4-8-13)11-23-12-19-17-16(18(23)26)21-22-24(17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXGIRJHONWVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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